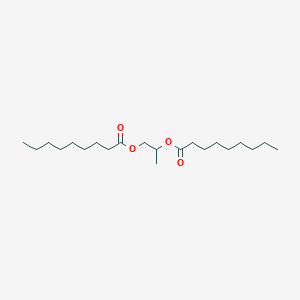

Propylene glycol dipelargonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-nonanoyloxypropyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-4-6-8-10-12-14-16-20(22)24-18-19(3)25-21(23)17-15-13-11-9-7-5-2/h19H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRCVQDBWHCTIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047182 | |

| Record name | Propylene glycol dipelargonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41395-83-9 | |

| Record name | Propylene glycol dipelargonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41395-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoic acid, 1-methyl-1,2-ethanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041395839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoic acid, 1,1'-(1-methyl-1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene glycol dipelargonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylene dinonanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL DIPELARGONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H33537B5VD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propylene Glycol Dipelargonate: A Comprehensive Technical Guide for Pharmaceutical Development

Introduction: Beyond a Simple Emollient

Propylene Glycol Dipelargonate (PGDP) is a diester of propylene glycol and pelargonic acid, a nine-carbon fatty acid.[1] While extensively utilized in the cosmetics and personal care industries as an emollient and viscosity-controlling agent, its utility in pharmaceutical sciences, particularly in topical and transdermal drug delivery, is a subject of increasing interest for researchers and formulation scientists.[2][3][4] This guide provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and functional applications of PGDP, with a focus on its role as a pharmaceutical excipient. We will delve into its mechanism as a penetration enhancer, its potential as a solvent for poorly soluble active pharmaceutical ingredients (APIs), and provide a detailed analytical protocol for its characterization.

Chemical Identity and Synthesis

This compound is chemically designated as 2-nonanoyloxypropyl nonanoate.[5] It is synthesized through the direct esterification of propylene glycol with pelargonic acid (nonanoic acid).[6] This reaction typically involves heating the reactants, often in the presence of a catalyst, to form the diester and water, which is subsequently removed to drive the reaction to completion.

Caption: Synthesis of this compound.

Physicochemical Properties: A Formulator's Perspective

The performance of PGDP as a pharmaceutical excipient is intrinsically linked to its physicochemical properties. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C21H40O4 | [5] |

| Molecular Weight | 356.54 g/mol | [5] |

| CAS Number | 41395-83-9 | [1] |

| Appearance | Clear, practically colorless, oily liquid | |

| Odor | Practically odorless | |

| Boiling Point | >190 °C (>374 °F) | |

| Specific Gravity | ~0.917 | |

| Solubility | Insoluble in water; Soluble in ethanol, ethyl acetate, and most organic solvents. Miscible with fixed oils. Insoluble in glycerin and propylene glycol. | |

| Viscosity | Data not widely available. As a diester, it is expected to have a low viscosity at room temperature. | |

| Calculated HLB | ~3-4 (Estimated based on Griffin's method) | [7][8] |

| logP (o/w) | ~7.5 (Estimated) | [5] |

Functional Applications in Pharmaceutical Formulations

This compound's unique combination of emolliency, solvency, and skin barrier interaction makes it a versatile tool for pharmaceutical formulators.

Topical and Transdermal Drug Delivery: A Penetration Enhancer

A significant body of evidence suggests that propylene glycol and its esters can act as penetration enhancers, facilitating the transport of APIs across the stratum corneum, the primary barrier of the skin.[6] The mechanism of action is believed to involve the disruption of the highly organized lipid lamellae of the stratum corneum. PGDP, with its lipophilic fatty acid chains, can intercalate into the lipid bilayers, increasing their fluidity and creating pathways for drug molecules to permeate more readily.

Caption: PGDP as a skin penetration enhancer.

This property is particularly valuable for the delivery of a wide range of APIs, from non-steroidal anti-inflammatory drugs (NSAIDs) to hormones and other therapeutic agents where localized or systemic effects are desired through topical application. For instance, topical formulations containing androstane steroid compounds have utilized a combination of propylene glycol and propylene carbonate as solvents to enhance solubility and potency.[9]

Solvent for Poorly Soluble Drugs

The lipophilic nature of this compound makes it a suitable solvent or co-solvent for APIs with poor aqueous solubility.[10][11] By dissolving the drug in a lipid-based vehicle, formulators can improve drug loading and potentially enhance bioavailability. This is particularly relevant for the development of oral formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), where the drug is dissolved in a mixture of oils, surfactants, and co-solvents to form a micro- or nano-emulsion upon contact with gastrointestinal fluids.[12][13][14] The use of excipients like propylene glycol esters in these systems can significantly improve the oral absorption of hydrophobic drugs.[15][16]

Emollient and Viscosity-Modifying Agent

In topical formulations such as creams, lotions, and gels, PGDP imparts a smooth, non-greasy feel, improving the aesthetic qualities and patient acceptability of the product.[2][4] Its ability to control viscosity allows formulators to achieve the desired consistency and spreadability of the final dosage form.[3]

Analytical Characterization: Purity and Assay

Ensuring the purity and quality of excipients is a critical aspect of pharmaceutical development. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for the analysis of propylene glycol and its esters.[17][18][19]

Experimental Protocol: Gas Chromatography Assay for Purity of this compound

This protocol outlines a general procedure for determining the purity of this compound. Method validation according to ICH guidelines is essential before implementation.

1. Objective: To determine the purity of this compound by assessing the peak area of the main component relative to the total peak area.

2. Materials and Reagents:

-

This compound sample

-

High-purity solvent (e.g., isopropanol or hexane)

-

Gas Chromatograph with Flame Ionization Detector (GC-FID)

-

Capillary GC column suitable for fatty acid esters (e.g., a polar-phase column like a polyethylene glycol (WAX) type or a mid-polar phase column)

-

Autosampler vials and caps

-

Volumetric flasks and pipettes

3. Chromatographic Conditions (Example):

-

Column: Agilent DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute

-

Ramp: 10°C/minute to 240°C

-

Hold: 10 minutes at 240°C

-

-

Injector Temperature: 250°C

-

Detector Temperature: 260°C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be optimized)

4. Sample Preparation:

-

Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the chosen solvent (e.g., isopropanol).

-

Mix thoroughly.

-

Transfer an aliquot to an autosampler vial for analysis.

5. Procedure:

-

Equilibrate the GC system with the specified chromatographic conditions.

-

Inject a blank (solvent) to ensure no interfering peaks are present.

-

Inject the prepared sample solution.

-

Record the chromatogram and integrate all peaks.

6. Calculation:

-

Calculate the percentage purity using the area normalization method:

-

% Purity = (Area of PGDP peak / Total area of all peaks) x 100

-

7. System Suitability:

-

Periodically inject a reference standard of this compound to verify system performance, including retention time stability and peak shape.

Caption: GC-FID workflow for purity analysis.

Safety and Regulatory Status

This compound has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe as a cosmetic ingredient in the present practices of use and concentration.[6] It is reported to have a low irritation profile. For pharmaceutical use, while not as extensively documented as propylene glycol itself, its components (propylene glycol and pelargonic acid) have established safety profiles. As with any excipient, compatibility studies with the API and other formulation components are essential.

Conclusion

This compound offers a compelling set of properties for pharmaceutical scientists and drug development professionals. Its role extends beyond simple emolliency to encompass functions as a penetration enhancer and a solvent for challenging APIs. A thorough understanding of its physicochemical characteristics, coupled with robust analytical characterization, will enable formulators to harness its full potential in developing innovative and effective topical, transdermal, and potentially oral drug delivery systems. As the industry continues to seek novel solutions for drug delivery, excipients like this compound are poised to play an increasingly important role.

References

-

Gattefossé. (n.d.). DPPG CG by Gattefossé - Personal Care & Cosmetics. UL Prospector. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

- Lubrizol. (n.d.). Material Safety Data Sheet: SCHERCEMOL PGDP*.

-

COSMILE Europe. (n.d.). This compound – Ingredient. Retrieved from [Link]

-

Greengredients. (n.d.). Calculation of the HLB - How to choose an emulsifier? Retrieved from [Link]

-

INCIDecoder. (n.d.). This compound. Retrieved from [Link]

-

Greengredients®. (n.d.). Calculation of the HLB - How to choose an emulsifier?. Retrieved from [Link]

-

HLB Calculator. (n.d.). List of Oils and Emulsifiers with HLB Values. Retrieved from [Link]

-

Al-Adham, I. S. I., & Al-Muhtaseb, A. H. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. PMC. Retrieved from [Link]

-

Surfactant-Online. (n.d.). Application of HLB value in emulsion paint formulation design. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Propylene Glycol. Retrieved from [Link]

-

ResearchGate. (n.d.). GC‐FID chromatogram of propylene glycol (PG), C18:1, and C18:3. Retrieved from [Link]

- Google Patents. (n.d.). WO2006029013A2 - Topical dermatological formulations and use thereof.

-

Cosmetics Info. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (n.d.). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Retrieved from [Link]

-

ResearchGate. (2014). Self-emulsifying drug delivery systems (SEDDS): An update from formulation development to therapeutic strategies. Retrieved from [Link]

-

Univar Solutions. (2025, September 5). USP Propylene Glycol: Solvent Versatility, Humectancy & Regulatory Status. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro. PMC. Retrieved from [Link]

-

E-pearlchem. (2025, July 8). Exploring Dipropylene Glycol's Solubility Benefits in Formulations. Retrieved from [Link]

- GL Sciences. (n.d.). Analysis of Dipropylene Glycol.

-

GlobalRx. (n.d.). Propylene Glycol: A Key Solvent in Pharmaceutical Formulations. Retrieved from [Link]

-

Monument Chemical. (2021, October 29). Dipropylene Glycol (DPG). Retrieved from [Link]

-

KasperCalc. (n.d.). Propylene Gylcol Viscosity. Retrieved from [Link]

-

Agilent. (n.d.). Estimation of Ethylene Glycol and Diethylene Glycol in Propylene Glycol, Glycerin, and Syrup Samples with the Agilent 8890 GC. Retrieved from [Link]

-

MDPI. (2016). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

-

Univar Solutions. (n.d.). Propylene Glycol Industrial. Retrieved from [Link]

- Dynalene. (n.d.). Dynalene Propylene Glycol Series.

- Carpemar. (n.d.). Propylene Glycol Industrial Grade.

Sources

- 1. This compound (with Product List) [incidecoder.com]

- 2. specialchem.com [specialchem.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. specialchem.com [specialchem.com]

- 5. This compound | C21H40O4 | CID 38855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 8. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 9. WO2006029013A2 - Topical dermatological formulations and use thereof - Google Patents [patents.google.com]

- 10. USP Propylene Glycol: Solvent Versatility, Humectancy & Regulatory Status - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. Exploring Dipropylene Glycol's Solubility Benefits in Formulations [eureka.patsnap.com]

- 12. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Self-Emulsifying Drug Delivery Systems: Hydrophobic Drug Polymer Complexes Provide a Sustained Release in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. researchgate.net [researchgate.net]

- 19. GC-FID: Determination of Diethylene Glycol and Ethylene Glycol according to USP Propylene Glycol [perkinelmer.com]

A Comprehensive Guide to the Laboratory Synthesis and Purification of Propylene Glycol Dipelargonate

This document provides an in-depth technical guide for the synthesis, purification, and characterization of propylene glycol dipelargonate (PGDP) for laboratory applications. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this guide emphasizes the scientific principles behind the experimental protocol, ensuring a robust and reproducible methodology.

Introduction: The Chemistry and Application of this compound

This compound (CAS No. 41395-83-9) is the diester formed from propylene glycol and two equivalents of pelargonic acid (nonanoic acid).[1] Structurally, it combines the properties of a diol with those of a medium-chain fatty acid, resulting in a non-aqueous, emollient liquid. In cosmetic and pharmaceutical formulations, it primarily functions as a skin-conditioning agent and a viscosity-controlling agent, valued for its smooth feel and occlusive properties.[2][3]

The synthesis of PGDP is a classic example of esterification. This guide will focus on the Fischer-Speier esterification method, a reliable and widely-used acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] We will detail a complete workflow, from the initial reaction setup to the final purification and analytical validation of the product, providing the causal logic for each procedural step to ensure both high yield and high purity.

Synthesis via Fischer-Speier Esterification

The synthesis of this compound is achieved by reacting propylene glycol with a stoichiometric excess of pelargonic acid in the presence of a strong acid catalyst.

Principle and Reaction Mechanism

Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[5] The overall reaction is:

1-Propylene Glycol + 2 Pelargonic Acid ⇌ this compound + 2 H₂O

The reaction equilibrium is governed by Le Châtelier's principle. To achieve a high yield of the diester, the water produced as a byproduct must be continuously removed from the reaction mixture.[6] This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus.

The mechanism involves several key steps:[4][6][7]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of pelargonic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The hydroxyl group of propylene glycol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the existing hydroxyl groups on the intermediate.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.

-

Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the ester.

This process occurs sequentially for both hydroxyl groups of the propylene glycol.

Caption: The Fischer-Speier esterification mechanism.

Materials, Reagents, and Equipment

Table 1: Reagent Properties and Stoichiometry

| Reagent | Formula | Molar Mass ( g/mol ) | Moles | Quantity | Role |

|---|---|---|---|---|---|

| Propylene Glycol | C₃H₈O₂ | 76.09 | 0.20 | 15.22 g (14.7 mL) | Alcohol |

| Pelargonic Acid | C₉H₁₈O₂ | 158.24 | 0.44 (10% excess) | 69.63 g (77.4 mL) | Carboxylic Acid |

| p-Toluenesulfonic acid | C₇H₈O₃S·H₂O | 190.22 | 0.004 | ~0.76 g | Catalyst |

| Toluene | C₇H₈ | 92.14 | - | 150 mL | Azeotropic Solvent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | 5% (w/v) solution | Neutralizing Agent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | Drying Agent |

Equipment:

-

500 mL three-neck round-bottom flask

-

Heating mantle with magnetic stirrer and stir bar

-

Reflux condenser

-

Dean-Stark apparatus

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Safety Precautions

-

Pelargonic Acid: Causes skin irritation and serious eye damage.[8][9] Handle in a fume hood and wear appropriate PPE.

-

Propylene Glycol: Generally low toxicity, but may cause mild skin or eye irritation upon prolonged contact.[10][11]

-

p-Toluenesulfonic acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[8][9][10][12]

Experimental Protocol: Synthesis

-

Reactor Setup: Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, heating mantle, reflux condenser, and a Dean-Stark apparatus. Fill the sidearm of the Dean-Stark trap with toluene.

-

Charging Reagents: To the flask, add propylene glycol (15.22 g), pelargonic acid (69.63 g), p-toluenesulfonic acid (~0.76 g), and toluene (150 mL).

-

Reaction: Begin stirring and heat the mixture to reflux (approximately 110-120°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux for 4-6 hours, or until no more water is collected.

-

Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Purification of Crude this compound

The crude product contains the desired diester, unreacted starting materials, the acid catalyst, and toluene. A multi-step purification process is required to isolate the pure product.

Experimental Protocol: Purification

-

Solvent Removal: Remove the bulk of the toluene using a rotary evaporator.

-

Neutralization Wash: Transfer the concentrated residue to a 500 mL separatory funnel. Add 100 mL of a 5% sodium bicarbonate (NaHCO₃) solution and shake gently to neutralize the acid catalyst. Vent the funnel frequently to release CO₂ gas produced. Separate and discard the aqueous (lower) layer. Repeat this wash two more times.

-

Water Wash: Wash the organic layer with 100 mL of deionized water to remove any remaining salts and unreacted propylene glycol. Separate and discard the aqueous layer. Repeat once more.

-

Brine Wash: Wash the organic layer with 100 mL of saturated NaCl solution (brine) to facilitate the removal of residual water.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps, indicating that the solution is dry.

-

Filtration: Filter the mixture to remove the drying agent. Rinse the flask and filter cake with a small amount of a low-boiling solvent like hexane to ensure complete transfer, and then remove this solvent via rotary evaporation.

-

Vacuum Distillation: The final purification is achieved by vacuum distillation to separate the high-boiling point this compound from any remaining low-boiling impurities or unreacted pelargonic acid.[13] This step is critical for achieving high purity.

Table 2: Key Reaction and Purification Parameters

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Reaction Temperature | 110-120°C (Reflux) | To overcome the activation energy and facilitate azeotropic water removal.[4] |

| Reaction Time | 4-6 hours | To allow the reaction to proceed to completion, monitored by water collection. |

| NaHCO₃ Wash | 5% solution | To neutralize the strong acid catalyst without causing ester hydrolysis. |

| Vacuum Distillation | <1 mmHg, 170-200°C | To purify the high-boiling point ester product from non-volatile impurities.[13] |

Workflow Summary and Product Characterization

The overall process from synthesis to pure product is summarized in the workflow diagram below.

Caption: Overall workflow for the synthesis and purification of PGDP.

Analytical Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity.[14] A pure sample should show a single major peak corresponding to the molecular weight of this compound (356.5 g/mol ).[1]

-

¹H NMR Spectroscopy: Provides structural confirmation by showing characteristic proton signals. Expected peaks include those for the methyl group of the propylene glycol backbone, the methine and methylene protons of the backbone, and the aliphatic chain protons of the pelargonate groups.

-

FTIR Spectroscopy: Confirms the presence of key functional groups. A strong absorbance peak around 1740 cm⁻¹ indicates the ester carbonyl (C=O) group. The absence of a broad peak around 3300 cm⁻¹ confirms the removal of the starting alcohol (O-H), and the absence of a broad peak from 2500-3000 cm⁻¹ confirms the removal of the starting carboxylic acid.

Table 3: Summary of Analytical Characterization Data for this compound

| Technique | Expected Result | Purpose |

|---|---|---|

| Appearance | Clear, colorless to pale yellow oily liquid | Preliminary quality check |

| GC-MS | Major peak with m/z corresponding to [M]+ or fragments. Purity >99%. | Purity assessment and identity confirmation.[14] |

| ¹H NMR | Absence of signals for unreacted starting materials. | Structural verification. |

| FTIR (cm⁻¹) | Strong C=O stretch (~1740), C-O stretch (~1170). No broad O-H. | Functional group confirmation. |

Conclusion

This guide outlines a robust and scientifically-grounded protocol for the laboratory-scale synthesis and purification of high-purity this compound. By employing the Fischer-Speier esterification with continuous water removal, followed by a systematic purification workflow involving neutralization, washing, and vacuum distillation, researchers can reliably produce PGDP suitable for a range of scientific applications. The emphasis on analytical validation ensures the final product meets the high standards required for research and development.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Pelargonic acid. Retrieved from [Link]

- Grokipedia. (n.d.). Fischer–Speier esterification.

-

ScienceMotive. (2021). Fischer esterification Mechanism - Advantages and Applications. Retrieved from [Link]

-

Science Info. (2023). Fischer Esterification Reaction: Mechanism, Applications, Advantages, Limitations. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

- National Refrigerants Ltd. (2015). Propylene Glycol - SAFETY DATA SHEET.

-

JMN Specialties, Inc. (n.d.). Safety Data Sheet (PROPYLENE GLYCOL). Retrieved from [Link]

- Solvet. (2020). safety data sheet propylene glycol.

- Renadox. (n.d.). safety datasheet (ec/1907/2006) pelargonic acid.

-

Carl ROTH. (n.d.). Safety Data Sheet: Pelargonic acid. Retrieved from [Link]

-

LookChem. (n.d.). MATERIAL SAFETY DATA SHEET - NONANOIC ACID; (PELARGONIC ACID). Retrieved from [Link]

- Google Patents. (n.d.). Methods for the preparation of propylene glycol fatty acid esters.

-

ResearchGate. (n.d.). General mechanism of the Fischer-Speier esterification. Retrieved from [Link]

- Google Patents. (n.d.). Purifying propylene glycol monoesters using vacuum distillation.

-

Cosmetics Info. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

COSMILE Europe. (n.d.). This compound – Ingredient. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

Sources

- 1. This compound | C21H40O4 | CID 38855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]

- 6. scienceinfo.com [scienceinfo.com]

- 7. grokipedia.com [grokipedia.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. vigon.com [vigon.com]

- 10. westliberty.edu [westliberty.edu]

- 11. solvet.ca [solvet.ca]

- 12. nationalref.com [nationalref.com]

- 13. US3669848A - Purifying propylene glycol monoesters using vacuum distillation - Google Patents [patents.google.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

Propylene Glycol Dipelargonate: A Comprehensive Physicochemical Profile for Advanced Drug Formulation

Abstract

Propylene glycol dipelargonate (PGDP), a diester of propylene glycol and pelargonic acid, is a multifunctional excipient increasingly utilized in topical and transdermal drug delivery systems. Its favorable physicochemical properties, including its emollient nature, viscosity-modifying capabilities, and potential to enhance skin penetration, make it a valuable component in the formulation of creams, lotions, and other dermatological preparations. This in-depth technical guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, offering researchers, scientists, and drug development professionals a critical resource for formulation design and optimization. The guide details experimental protocols for the determination of key parameters, presents quantitative data in a clear and accessible format, and discusses the implications of these properties for pharmaceutical applications.

Chemical Identity and General Properties

This compound is a synthetic compound manufactured from raw materials of strictly synthetic origin[1]. It is also known by its IUPAC name, 2-nonanoyloxypropyl nonanoate, and its CAS number is 41395-83-9[2][3].

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1] |

| INCI Name | This compound | [1] |

| IUPAC Name | 2-nonanoyloxypropyl nonanoate | [2] |

| CAS Number | 41395-83-9 | [1][2] |

| EC Number | 255-350-9 | [1] |

| Molecular Formula | C₂₁H₄₀O₄ | [4] |

| Molecular Weight | 356.54 g/mol | [4] |

| Synonyms | Propylene glycol dinonanoate, 1,2-Propanediol dinonanoate | [5] |

This compound is a clear, oily liquid with a faint odor[1]. It is recognized for its emollient properties, contributing to a protective film on the skin and helping to maintain the skin's barrier function[6]. In cosmetic and pharmaceutical formulations, it is valued for providing a light, dry skin feel and improving spreadability[6][7]. Its primary functions in these formulations are as a skin-conditioning agent (emollient) and a viscosity-controlling agent[8][9].

Core Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is paramount for predicting its behavior in complex formulations and its interaction with active pharmaceutical ingredients (APIs) and biological membranes.

Physical and Chemical Specifications

The following table summarizes key physical and chemical parameters for this compound, primarily sourced from a representative technical data sheet.

Table 2: Physical and Chemical Specifications of this compound

| Property | Specification | Method Reference |

| Appearance | Oily liquid | Visual |

| Odor | Faint | Olfactory |

| Color (Gardner Scale) | ≤ 2.0 | Gardner Scale |

| Specific Gravity at 20°C | 0.915 to 0.920 | - |

| Refractive Index at 20°C | 1.430 to 1.450 | - |

| Acid Value | ≤ 0.50 mg KOH/g | [1] |

| Saponification Value | 305 to 325 mg KOH/g | [1] |

| Iodine Value | ≤ 1.0 g I₂/100g | [1] |

| Hydroxyl Value | ≤ 5 mg KOH/g | [1] |

| Peroxide Value | ≤ 6.0 meq O₂/kg | [1] |

| Water Content | ≤ 0.50 % | - |

| Heavy Metals (as Pb) | < 10 ppm | - |

| Arsenic Content | < 2 ppm | - |

Data primarily sourced from Gattefossé Technical Data Sheet for DPPG CG, November 12, 2015, unless otherwise cited.[1]

Solubility Profile

The solubility of an excipient is a critical determinant of its utility in various formulation types. This compound exhibits a lipophilic character, rendering it insoluble in water. A general solubility profile at 20°C is provided below.

Table 3: Solubility of this compound at 20°C

| Solvent | Solubility |

| Water | Insoluble |

| Ethanol (96%) | Soluble |

| Mineral Oil | Soluble |

| Isopropyl Myristate | Soluble |

| Liquid Paraffin | Soluble |

| Chloroform | Soluble |

| Acetone | Soluble |

| Isopropanol | Soluble |

| Glycerol | Insoluble |

| Propylene Glycol | Insoluble |

Data sourced from Gattefossé Technical Data Sheet for DPPG CG, November 12, 2015.[1]

Experimental Protocol for Solubility Determination:

The determination of solubility is a foundational experimental procedure. A standardized method involves the isothermal equilibrium technique.

-

Apparatus: Vials, a constant temperature shaker bath, and an analytical balance.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no undissolved particles are included.

-

Quantify the concentration of this compound in the supernatant using a suitable analytical technique, such as gas chromatography (GC).

-

Express the solubility as g/100g of solvent or other appropriate units.

-

The choice of a specific and validated analytical method for quantification is crucial for the accuracy of this protocol.

Viscosity

Experimental Protocol for Viscosity Measurement:

The viscosity of liquid excipients can be accurately determined using a rotational viscometer or a capillary viscometer.

-

Apparatus: A calibrated rotational viscometer with appropriate spindles or a capillary viscometer (e.g., Ubbelohde type), a constant temperature water bath, and a stopwatch.

-

Procedure (Rotational Viscometer):

-

Place a known volume of this compound into the sample cup.

-

Equilibrate the sample to the desired temperature using the water bath.

-

Select an appropriate spindle and rotational speed to ensure the torque reading is within the optimal range of the instrument.

-

Lower the spindle into the sample to the correct immersion depth.

-

Allow the reading to stabilize and record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

-

Repeat the measurement at various temperatures to establish a viscosity-temperature profile.

-

Caption: Workflow for determining the viscosity-temperature profile.

Refractive Index

The refractive index is a fundamental physical property that is useful for identification and quality control. For this compound, the refractive index at 20°C is specified to be between 1.430 and 1.450[1][3].

Experimental Protocol for Refractive Index Measurement:

-

Apparatus: A calibrated Abbe refractometer with a circulating water bath for temperature control.

-

Procedure:

-

Ensure the refractometer prisms are clean and dry.

-

Calibrate the instrument using a standard of known refractive index.

-

Apply a few drops of this compound to the surface of the measuring prism.

-

Close the prisms and allow the sample to equilibrate to the desired temperature (e.g., 20°C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the instrument's scale.

-

Spectroscopic and Thermal Analysis

Spectroscopic and thermal analysis techniques provide detailed information about the molecular structure and thermal stability of this compound.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, its structure can be confirmed using standard spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected characteristic signals are based on its ester and aliphatic functionalities.

Expected FTIR Spectral Features:

-

C=O Stretching (Ester): A strong absorption band around 1740 cm⁻¹.

-

C-O Stretching (Ester): Absorption bands in the region of 1250-1100 cm⁻¹.

-

C-H Stretching (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

-

C-H Bending (Aliphatic): Absorption bands around 1465 cm⁻¹ and 1375 cm⁻¹.

Expected ¹H NMR Spectral Features:

-

Signals corresponding to the protons of the propylene glycol backbone.

-

Signals for the α-methylene protons of the pelargonate chains adjacent to the carbonyl group.

-

A complex multiplet for the methylene protons of the aliphatic chains.

-

A triplet for the terminal methyl groups of the pelargonate chains.

Expected ¹³C NMR Spectral Features:

-

A signal for the ester carbonyl carbon around 173 ppm.

-

Signals for the carbons of the propylene glycol backbone.

-

A series of signals for the methylene carbons of the aliphatic chains.

-

A signal for the terminal methyl carbon of the pelargonate chains.

Public databases like PubChem indicate the availability of 1D NMR and IR spectra for this compound[5].

Thermal Analysis

Experimental Protocol for DSC and TGA:

-

Apparatus: A calibrated DSC instrument and a TGA instrument.

-

Procedure (DSC):

-

Accurately weigh a small amount of this compound (typically 5-10 mg) into an aluminum pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to identify thermal events such as melting, crystallization, and glass transitions.

-

-

Procedure (TGA):

-

Accurately weigh a sample of this compound (typically 10-20 mg) into a TGA pan.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

-

Record the weight loss as a function of temperature to determine the decomposition temperature and thermal stability. The Australian Therapeutic Goods Administration (TGA) has approved this compound for topical use[10].

-

Caption: Parallel workflows for DSC and TGA analysis.

Quality Control and Analytical Methodology

Ensuring the purity and quality of this compound is crucial for its application in pharmaceutical formulations. Key quality control parameters include the acid value and purity assessment by gas chromatography.

Acid Value

The acid value is a measure of the free fatty acids present in the substance. A low acid value is indicative of high purity and stability. The specified acid value for this compound is typically ≤ 0.50 mg KOH/g[1].

Experimental Protocol for Acid Value Determination (Titrimetric Method):

This protocol is based on the principles outlined in standard methods for determining the acid value of esters, such as ASTM D1639[11][12][13].

-

Reagents: Isopropanol (neutralized), potassium hydroxide (KOH) solution (standardized, e.g., 0.1 N), and phenolphthalein indicator.

-

Procedure:

-

Accurately weigh a known amount of this compound into a flask.

-

Dissolve the sample in a suitable volume of neutralized isopropanol.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with the standardized KOH solution until a faint pink color persists for at least 30 seconds.

-

Calculate the acid value using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W where:

-

V = volume of KOH solution used (mL)

-

N = normality of the KOH solution

-

56.1 = molecular weight of KOH

-

W = weight of the sample (g)

-

-

Purity Assessment by Gas Chromatography (GC)

Gas chromatography with flame ionization detection (GC-FID) is a robust method for assessing the purity of this compound and quantifying any related substances.

Illustrative GC-FID Method Parameters:

While a specific monograph method for this compound is not detailed, a general method can be adapted from established procedures for similar compounds[14][15][16].

-

Column: A capillary column suitable for the analysis of fatty acid esters (e.g., a wax-type column).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250°C.

-

Detector Temperature (FID): 280°C.

-

Oven Temperature Program: An initial temperature of ~150°C, followed by a ramp to a final temperature of ~250°C.

-

Injection Mode: Split.

The method would need to be validated for specificity, linearity, accuracy, precision, and limits of detection and quantification according to relevant pharmacopeial guidelines.

Applications in Drug Development

This compound serves as a valuable excipient in topical drug formulations due to its multifunctional properties. Its emollient nature helps to soften and soothe the skin, which can be beneficial in dermatological products. As a viscosity-controlling agent, it allows for the formulation of products with desirable sensory characteristics and application properties[9].

Furthermore, there is evidence to suggest that propylene glycol esters, including the dipelargonate, may act as skin penetration enhancers[8]. This property is of particular interest in the development of transdermal drug delivery systems, as it may improve the bioavailability of topically applied APIs.

Conclusion

This compound possesses a unique combination of physicochemical properties that make it a highly versatile excipient for topical and transdermal formulations. Its well-defined chemical structure, lipophilic nature, and functional characteristics as an emollient and viscosity modifier provide formulators with a valuable tool for developing stable, aesthetically pleasing, and efficacious drug products. The experimental protocols and data presented in this guide offer a solid foundation for the rational selection and application of this compound in advanced drug delivery systems. Further research into its specific interactions with various APIs and its precise mechanism of skin penetration enhancement will continue to expand its utility in the pharmaceutical field.

References

-

Therapeutic Goods Administration (TGA). (2007, December 12). Substances that may be used in Listed medicines in Australia. [Link]

- Gattefossé. (2015, November 12).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 38855, this compound. [Link]

-

LookChem. This compound. [Link]

-

Cosmetics Info. This compound. [Link]

-

COSMILE Europe. This compound – Ingredient. [Link]

-

precisionFDA. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 38855, this compound. [Link]

- ASTM D1639-90(1996)e1, Standard Test Method for Acid Value of Organic Coating Materials (Withdrawn 2005)

- USP.

- Fisher Scientific. (2023, December 9). Certificate of Analysis - Propylene Glycol, USP/FCC.

-

Scribd. ASTM D1639-90 (Acid Value). [Link]

-

ResearchGate. Differential scanning calorimetry (DSC) thermograms of propylene glycol.... [Link]

-

ASTM International. ASTM D1639-90(1996)e1 - Standard Test Method for Acid Value of Organic Coating Materials (Withdrawn 2005). [Link]

- Madar Corporation.

-

INCIDecoder. This compound (with Product List). [Link]

-

ScenTree. Dipropylene glycol (CAS N° 25265-71-8). [Link]

-

ResearchGate. 1 H (left) and 13 C (right) MAS NMR spectra of 20 μl propylene glycol.... [Link]

-

ResearchGate. FT–IR spectra of raw materials (propylene glycol and oleic acid) and.... [Link]

-

RefractiveIndex.INFO. Refractive index of C3H6(OH)2 (Propylene glycol) - Otanicar. [Link]

- Arch Chemicals, Inc. (2012, February 9).

- MakingCosmetics.com Inc.

-

ChemWorld. Propylene Glycol Certificate of Analysis. [Link]

-

National Institute of Standards and Technology. Propylene Glycol - IR Spectrum. [Link]

-

Scribd. D 1639 - 90 (1996)e1. [Link]

-

Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Propylene Glycol. [Link]

-

ResearchGate. Refractive index of propylene glycol versus wavelength and temperature.... [Link]

-

The Good Scents Company. This compound. [Link]

-

Mendeley Data. Refractive index of 5 glycols and glycerol versus wavelength and temperature. [Link]

-

NASA Technical Reports Server. A Fast, Accurate and Sensitive GC-FID Method for the Analyses of Glycols in Water and Urine. [Link]

-

ResearchGate. GC‐FID chromatogram of propylene glycol (PG), C18:1, and C18:3. Blue is.... [Link]

-

GL Sciences Inc. Analysis of Dipropylene Glycol. [Link]

-

ResearchGate. A comparison of 13 C NMR spectra of (a) propylene glycol, (b) the.... [Link]

-

MATEC Web of Conferences. Thermal analysis on potential risk of cosmetic materials by DSC. [Link]

-

ResearchGate. DSC thermogram of PPG-GAP-PPG samples at various heating rates (10, 20,.... [Link]

-

MDPI. Thermal Stability Determination of Propylene Glycol Sodium Alginate and Ammonium Sulfate with Calorimetry Technology. [Link]

-

PSE Community.org. Thermal Stability Determination of Propylene Glycol Sodium Alginate and Ammonium Sulfate with Calorimetry Technology. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001881). [Link]

Sources

- 1. daltosur.com [daltosur.com]

- 2. ulprospector.com [ulprospector.com]

- 3. This compound|lookchem [lookchem.com]

- 4. GSRS [precision.fda.gov]

- 5. This compound | C21H40O4 | CID 38855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. specialchem.com [specialchem.com]

- 7. This compound Supplier | 105-65-7 | Your Reliable Distributor UPIglobal [upichem.com]

- 8. cosmeticsinfo.org [cosmeticsinfo.org]

- 9. cir-safety.org [cir-safety.org]

- 10. tga.gov.au [tga.gov.au]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. scribd.com [scribd.com]

- 13. standards.globalspec.com [standards.globalspec.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Propylene Glycol Dipelargonate as a Skin Penetration Enhancer

Abstract

Propylene glycol dipelargonate (PGDP) is a diester of propylene glycol and pelargonic acid, utilized in topical and transdermal formulations as a skin penetration enhancer.[1][2] This technical guide provides a comprehensive analysis of the core mechanisms by which PGDP facilitates the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the primary barrier of the skin. By elucidating its interactions at the molecular level with the components of the stratum corneum, this guide aims to equip researchers, scientists, and drug development professionals with a foundational understanding for the rational design of advanced drug delivery systems. The mechanisms discussed are substantiated by evidence from established biophysical and analytical techniques, including in vitro permeation studies, Fourier Transform Infrared (FTIR) spectroscopy, and Differential Scanning Calorimetry (DSC).

Introduction: Overcoming the Stratum Corneum Barrier

The transdermal delivery of therapeutics offers numerous advantages, including the avoidance of first-pass metabolism, controlled drug release, and improved patient compliance. However, the formidable barrier function of the skin, primarily attributed to its outermost layer, the stratum corneum (SC), significantly limits the passive diffusion of most drug molecules.[3][4] The SC is often described by the "brick and mortar" model, where terminally differentiated keratinocytes (corneocytes, the "bricks") are embedded in a continuous matrix of intercellular lipids (the "mortar"). This highly organized lipid domain, composed of ceramides, cholesterol, and free fatty acids, is the principal determinant of the skin's low permeability.[5][6][7]

Chemical penetration enhancers (CPEs) are compounds incorporated into topical formulations to reversibly modulate the barrier function of the SC and enhance drug permeation.[8] Propylene glycol and its esters, including PGDP, are a well-established class of CPEs.[9][10] While propylene glycol (PG) itself is known to enhance skin permeability, its esterification to form PGDP modifies its physicochemical properties, leading to distinct interactions with the SC.[3][11] This guide will delve into the specific mechanisms of PGDP, moving beyond general principles to a detailed molecular-level explanation.

Physicochemical Properties and Their Mechanistic Implications

This compound is the diester of propylene glycol and pelargonic acid (nonanoic acid).[1] Its chemical structure, featuring a propylene glycol backbone with two nine-carbon fatty acid chains, imparts an amphiphilic character. This amphiphilicity is central to its mechanism of action, allowing it to partition into and interact with both the hydrophilic and lipophilic domains of the stratum corneum. Compared to propylene glycol, PGDP exhibits increased lipophilicity, which governs its partitioning behavior into the lipid-rich intercellular matrix of the SC.

Core Mechanism of Action: A Multi-faceted Interaction with the Stratum Corneum

The primary mechanism of action for PGDP involves its interaction with and subsequent disruption of the highly ordered intercellular lipid lamellae of the stratum corneum. This can be broken down into several key processes:

-

Lipid Bilayer Disruption and Fluidization: The long alkyl chains of the pelargonate moieties of PGDP insert themselves between the acyl chains of the SC lipids. This insertion disrupts the tight, orthorhombic packing of the lipid lamellae, leading to an increase in the fluidity of the lipid bilayers.[12][13] This fluidization creates more transient pores and channels within the lipid matrix, thereby increasing its permeability to drug molecules. Spectroscopic and calorimetric data support that enhancers like propylene glycol and its derivatives alter the lipidic order, transitioning the bilayer structure to a more disordered and fluid state.[11]

-

Interaction with Both Intercellular Lipids and Corneocytes: While the primary action is on the intercellular lipids, the propylene glycol component of PGDP can also interact with the keratin proteins within the corneocytes.[10] Propylene glycol is known to hydrate α-keratin and can increase the solubility of drugs within the proteinaceous corneocytes.[10][14] This suggests a dual action, potentially facilitating both intercellular and intracellular pathways of penetration.

The following diagram illustrates the proposed mechanism of PGDP at the molecular level within the stratum corneum.

Caption: Experimental workflow for Franz Diffusion Cell permeation studies.

Spectroscopic and Calorimetric Analysis

While permeation studies quantify if enhancement occurs, techniques like FTIR and DSC elucidate how it occurs at a molecular level.

-

Principle: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a non-invasive technique used to probe the conformational order of the intercellular lipids in the SC. [12][15]Specific vibrational frequencies, such as the C-H symmetric and asymmetric stretching peaks around 2850 cm⁻¹ and 2920 cm⁻¹, are sensitive to the packing and ordering of the lipid acyl chains. [16]* Causality: A shift of these peaks to higher wavenumbers (a "blue shift") indicates a transition from a highly ordered, orthorhombic packing to a more disordered, fluid-like hexagonal or liquid crystalline state. [12]By treating isolated SC with PGDP and observing such a shift, a direct link between the enhancer and lipid fluidization is established. [11][16]

-

Principle: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. [17][18]In the context of the SC, DSC thermograms show characteristic endothermic peaks corresponding to the phase transitions of the intercellular lipids. [12]* Causality: Treatment of the SC with a penetration enhancer like PGDP typically results in a lowering and broadening of these transition peaks. [13][17][18]A downward shift in the transition temperature (Tm) and a decrease in the enthalpy of transition (ΔH) signify an increase in lipid fluidity and a disruption of the lamellar packing, respectively. [17][18]This provides thermodynamic evidence for the fluidization mechanism.

Quantitative Data on Enhancement Effects

The enhancement effect of propylene glycol and its derivatives is dependent on the specific drug molecule and the overall formulation. The table below summarizes representative data for propylene glycol as an enhancer, as specific quantitative data for PGDP is less prevalent in publicly available literature. The principles, however, remain illustrative.

| Active Pharmaceutical Ingredient (API) | Vehicle | Enhancement Ratio (ER) | Reference |

| Haloperidol | Propylene Glycol (PG) vs. Control | Significant increase in permeation | [19] |

| Loperamide HCl | Gel with 12% PG | Dose-dependent enhancement | [20] |

| Hydrophilic Compounds (General) | Propylene Glycol (PG) | Generally enhanced permeation | [11] |

| Peptide Analogues | Varying concentrations of PG | Concentration-dependent enhancement | [21] |

Note: Enhancement Ratio (ER) is typically calculated as the steady-state flux of the API with the enhancer divided by the flux without the enhancer.

Safety and Toxicological Profile

This compound is considered safe for use in cosmetic formulations when formulated to be non-irritating. [1][2][22]Like most effective penetration enhancers, its mechanism involves a temporary and reversible disruption of the skin barrier. The safety profile of propylene glycol itself is well-established, being generally non-toxic and non-carcinogenic. [23][24]However, the potential for skin irritation exists, and formulation optimization is crucial to balance efficacy with tolerability. [9]

Conclusion

The mechanism of action of this compound as a skin penetration enhancer is a multi-faceted process centered on the disruption and fluidization of the stratum corneum's intercellular lipid matrix. Its amphiphilic nature allows it to partition into this lipid domain, where its pelargonate chains interfere with the highly ordered packing of the endogenous lipids. This increases the fluidity of the lipid bilayers, creating pathways for enhanced drug permeation. This primary mechanism is complemented by the potential for the propylene glycol moiety to interact with intracellular keratin. The efficacy of PGDP is demonstrable through quantitative in vitro permeation studies, while the underlying molecular interactions are confirmed through biophysical techniques like FTIR and DSC. For drug development professionals, understanding this detailed mechanism allows for the rational design of topical and transdermal systems, leveraging PGDP to effectively deliver APIs across the skin barrier while maintaining a favorable safety profile.

References

- Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. (n.d.). Google Cloud. Retrieved January 2, 2026.

- Differential scanning calorimetry (DSC) of skin to detect enhancer-induced lipid transition. (2025). Google Cloud. Retrieved January 2, 2026.

- Franz Diffusion - Auriga Research. (n.d.). Auriga Research. Retrieved January 2, 2026.

- Differential scanning calorimetry (DSC) of skin to detect enhancer-induced lipid transition. (2025). Google Cloud. Retrieved January 2, 2026.

-

Mistry, J., & Notman, R. (2013). Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. PubMed Central. Retrieved January 2, 2026, from [Link]

-

Mistry, J., & Notman, R. (2013). Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. PubMed. Retrieved January 2, 2026, from [Link]

- Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. (n.d.).

- Franz Cell Test. (n.d.). Eurofins. Retrieved January 2, 2026.

-

Panchagnula, R., & Ritschel, W. A. (1991). Percutaneous Penetration Modifiers and Formulation Effects: Thermal and Spectral Analyses. PubMed Central. Retrieved January 2, 2026, from [Link]

- Application Notes and Protocols for Franz Diffusion Cell Assay Featuring 2-Octyldodecanol. (n.d.). Benchchem. Retrieved January 2, 2026.

- The influence of propylene glycol. (n.d.). Fakultas Farmasi UAD. Retrieved January 2, 2026.

-

Krishna, R., & Pandit, J. K. (2002). Terpenes in propylene glycol as skin-penetration enhancers: permeation and partition of haloperidol, Fourier transform infrared spectroscopy, and differential scanning calorimetry. PubMed. Retrieved January 2, 2026, from [Link]

- 3D printed Franz type diffusion cells. (n.d.). CORE. Retrieved January 2, 2026.

- Effect of propylene glycol on the skin penetration of drugs. (n.d.). Semantic Scholar. Retrieved January 2, 2026.

-

This compound. (n.d.). EWG Skin Deep®. Retrieved January 2, 2026, from [Link]

- Differential Scanning Calorimetry was performed to study the effect of... (n.d.).

-

This compound. (n.d.). Cosmetics Info. Retrieved January 2, 2026, from [Link]

- Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. (2014). cir-safety.org. Retrieved January 2, 2026.

-

Carrer, V., Alonso, C., Pont, M., Zanuy, M., Córdoba, M., Espinosa, S., Barba, C., Oliver, M. A., Martí, M., & Coderch, L. (2019). Effect of propylene glycol on the skin penetration of drugs. PubMed. Retrieved January 2, 2026, from [Link]

- Differential Scanning Calorimetry (DSC). (n.d.). PerkinElmer. Retrieved January 2, 2026.

- Effects of propylene glycol concentration on the cumulative permeation... (n.d.).

- Percutaneous Absorption Enhancers: Mechanisms and Potential. (2005). SciELO. Retrieved January 2, 2026.

-

Kis, N., Gunnarsson, M., Berkó, S., & Sparr, E. (2022). The effects of glycols on molecular mobility, structure, and permeability in stratum corneum. PubMed. Retrieved January 2, 2026, from [Link]

- ATSDR Propylene Glycol Tox Profile. (n.d.). atsdr.cdc.gov. Retrieved January 2, 2026.

-

Sun, B., Frater, L. N., & Davis, K. J. (2011). Dermal penetration of propylene glycols: measured absorption across human abdominal skin in vitro and comparison with a QSAR model. PubMed. Retrieved January 2, 2026, from [Link]

- Baseline FTIR spectrum of skin. The lipidic region (3000–2800 cm⁻¹) and... (n.d.).

- Safety Assessment of Propylene Glycol, Tripropylene Glycol, and PPGs as Used in Cosmetics. (2012).

-

Anissimov, Y. G., & Roberts, M. S. (2011). Effect of finite doses of propylene glycol on enhancement of in vitro percutaneous permeation of loperamide hydrochloride. PubMed. Retrieved January 2, 2026, from [Link]

-

Impact of propylene glycol, menthol:thymol deep eutectic solvent, and their blends on the structure and molecular mobility of stratum corneum components. (2025). PubMed. Retrieved January 2, 2026, from [Link]

- Effect of propylene glycol on the skin penetration of drugs. (2019). springermedizin.de. Retrieved January 2, 2026.

-

Danby, S. G., Andrew, P. V., Kay, L. J., Pinnock, A., Chittock, J., Brown, K., Williams, S. F., & Cork, M. J. (2022). Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema‐prone skin. PubMed Central. Retrieved January 2, 2026, from [Link]

- ATR-FTIR spectroscopy: A chemometric approach for studying the lipid organisation of the stratum corneum. (2025).

-

Berkers, T., Visscher, D., Gooris, G. S., & Bouwstra, J. A. (2017). Degree of Skin Barrier Disruption Affects Lipid Organization in Regenerated Stratum Corneum. Acta Dermato-Venereologica. Retrieved January 2, 2026, from [Link]

- The Effect of a Ceramide-Containing Product on Stratum Corneum Lipid Levels in Dry Legs. (n.d.). jddonline.com. Retrieved January 2, 2026.

- Effects of glucocorticoids on stratum corneum lipids and function in human skin-A detailed lipidomic analysis. (2025).

- Andrew, P. V., Williams, S. F., Brown, K., et al. (2025). Topical supplementation with physiological lipids rebalances the stratum corneum ceramide profile and strengthens skin barrier function in adults predisposed to atopic dermatitis. White Rose Research Online. Retrieved January 2, 2026.

Sources

- 1. ewg.org [ewg.org]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema‐prone skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degree of Skin Barrier Disruption Affects Lipid Organization in Regenerated Stratum Corneum | HTML | Acta Dermato-Venereologica [medicaljournals.se]

- 7. The Effect of a Ceramide-Containing Product on Stratum Corneum Lipid Levels in Dry Legs - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 8. The effects of glycols on molecular mobility, structure, and permeability in stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cir-safety.org [cir-safety.org]

- 10. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]

- 11. Effect of propylene glycol on the skin penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Percutaneous Penetration Modifiers and Formulation Effects: Thermal and Spectral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Impact of propylene glycol, menthol:thymol deep eutectic solvent, and their blends on the structure and molecular mobility of stratum corneum components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Terpenes in propylene glycol as skin-penetration enhancers: permeation and partition of haloperidol, Fourier transform infrared spectroscopy, and differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of finite doses of propylene glycol on enhancement of in vitro percutaneous permeation of loperamide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. cir-safety.org [cir-safety.org]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

- 24. pure.psu.edu [pure.psu.edu]

The Solubility Profile of Propylene Glycol Dipelargonate: A Technical Guide for Formulation Scientists

Abstract

Propylene glycol dipelargonate, a diester of propylene glycol and pelargonic acid, is a versatile emollient and skin-conditioning agent widely utilized in the pharmaceutical and cosmetic industries.[1][2][3] Its performance in topical and transdermal formulations is intrinsically linked to its solubility characteristics in various organic solvents. This technical guide provides an in-depth analysis of the solubility of this compound, offering a foundational understanding for researchers, scientists, and drug development professionals. We will explore the physicochemical principles governing its solubility, present its known solubility profile, and provide a detailed experimental protocol for determining its solubility in novel solvent systems.

Introduction to this compound

This compound (CAS No. 41395-83-9) is a non-ionic surfactant and emollient with a molecular formula of C21H40O4.[4] It is synthesized from the reaction of propylene glycol with pelargonic acid (nonanoic acid).[1] Its chemical structure, featuring a propylene glycol backbone and two nine-carbon fatty acid chains, imparts a predominantly nonpolar character to the molecule. This structure is key to its function as a skin-conditioning agent, where it forms an occlusive layer on the skin, reducing water loss and imparting a dry, non-greasy feel.[1][5] Furthermore, there is evidence to suggest that this compound may act as a penetration enhancer for other active pharmaceutical ingredients (APIs) in a formulation.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Weight | 356.5 g/mol | |

| Appearance | Oily liquid | [5] |

| Color (Gardner Scale) | ≤ 2.0 | [5] |

| Specific Gravity at 20°C | 0.915 to 0.920 | [5] |

| Refractive Index at 20°C | 1.430 to 1.450 | [5] |

| Acid Value | ≤ 0.50 mgKOH/g | [5] |

| Saponification Value | 305 to 325 mgKOH/g | [5] |

| Water Solubility | Insoluble (Estimated: 0.001508 mg/L @ 25 °C) | [6][7] |

Solubility Profile in Organic Solvents

The principle of "like dissolves like" is the cornerstone for understanding the solubility of this compound. As a predominantly nonpolar molecule due to its long hydrocarbon chains, it is expected to be readily soluble in nonpolar and moderately polar organic solvents, and insoluble in highly polar solvents like water.

For instance, the structurally related compound butyl myristate is known to be soluble in acetone, castor oil, chloroform, methanol, mineral oil, and toluene.[8] Another related compound, propylene glycol dihexanoate, is soluble in ethanol.[9] Based on these analogs, this compound is expected to exhibit good solubility in a range of common organic solvents.

Table of Expected Solubility:

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Heptane | 0.1 | High | Nonpolar solvent, strong van der Waals interactions with the alkyl chains. |

| Toluene | 2.4 | High | Aromatic, nonpolar solvent, effective in solvating the nonpolar ester. |

| Ethyl Acetate | 4.4 | High | Moderately polar ester solvent, can interact with the ester linkages of the solute. |

| Acetone | 5.1 | High | Moderately polar ketone, effective solvent for many organic compounds. |

| Isopropanol | 3.9 | High | Moderately polar alcohol, capable of solvating both the ester and glycol portions. |

| Ethanol | 4.3 | High | Moderately polar alcohol, similar to isopropanol in its solvating ability. |

| Methanol | 5.1 | Moderate | More polar than ethanol, may have slightly lower but still significant solubility. |

| Water | 10.2 | Insoluble | Highly polar protic solvent, unable to effectively solvate the long nonpolar alkyl chains.[6] |

This table provides a qualitative prediction of solubility. For precise formulation development, experimental determination of solubility is crucial.

Factors Influencing Solubility

The dissolution of this compound in an organic solvent is a thermodynamic process governed by the change in Gibbs free energy. Several factors influence this process, as illustrated in the diagram below.

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed test tubes

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

Workflow Diagram:

Sources

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. This compound - this compound - Cosmetic ingredients - CosmeticOBS - L'Observatoire des Cosmétiques [cosmeticobs.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. This compound | 41395-83-9 [chemicalbook.com]

- 5. daltosur.com [daltosur.com]

- 6. multifacetedcos.wordpress.com [multifacetedcos.wordpress.com]

- 7. thegoodscentscompany.com [thegoodscentscompany.com]

- 8. cir-safety.org [cir-safety.org]

- 9. Propylene glycol dihexanoate | C15H28O4 | CID 349945 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Role and Significance of Propylene Glycol Dipelargonate in Advanced Formulations

An In-Depth Technical Guide to the Thermal and Chemical Stability of Propylene Glycol Dipelargonate

This compound (PGDP) is a diester of propylene glycol and pelargonic acid (nonanoic acid).[1][2] Chemically, it is identified as 2-nonanoyloxypropyl nonanoate, with the molecular formula C21H40O4.[2][3] In the fields of pharmaceutical sciences and high-performance cosmetics, PGDP is highly valued as a versatile excipient. It functions as a non-greasy emollient, a skin-conditioning agent, a viscosity controller, and an effective solvent.[4][5] Its broad compatibility and desirable sensory profile make it a preferred choice for topical drug delivery systems, creams, and lotions, where it can enhance the spreadability and absorption of active pharmaceutical ingredients (APIs).[1][4]

The stability of an excipient like PGDP is not a trivial matter; it is a cornerstone of product quality, safety, and efficacy. For researchers and drug development professionals, a comprehensive understanding of PGDP's response to thermal and chemical stress is paramount. This guide provides a detailed exploration of the methodologies and scientific rationale behind the stability assessment of this compound, grounded in established analytical principles and regulatory expectations.[6][7]

Part 1: Elucidating Thermal Stability

Thermal stability dictates the manufacturing, processing, and storage conditions under which PGDP maintains its integrity. Exposing the material to excessive heat can lead to decomposition, generating impurities and altering the physicochemical properties of the final formulation. Two primary thermoanalytical techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for characterizing these behaviors.

Thermogravimetric Analysis (TGA): Mapping Thermal Decomposition

Expertise & Causality: TGA provides quantitative information on the mass of a substance as a function of temperature or time in a controlled atmosphere. For PGDP, its primary utility is to determine the onset temperature of thermal decomposition. This is the critical threshold beyond which the molecule begins to break down into volatile byproducts, such as carbon monoxide and carbon dioxide, as indicated by its safety data sheet.[8] The resulting thermogram is a direct, empirical measure of the material's upper temperature limit for stability.

Experimental Protocol: TGA of this compound

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of PGDP into a clean, inert TGA pan (e.g., aluminum or platinum).

-

Atmosphere Selection: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Ramp the temperature at a controlled rate, typically 10°C/min, up to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined by the intersection of tangents drawn from the pre-decomposition baseline and the steepest point of the mass loss curve.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions